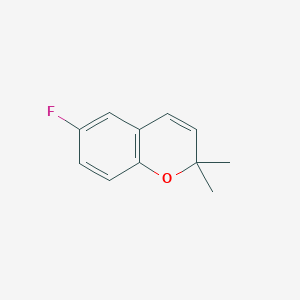![molecular formula C13H10N2O3S B8484226 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group attached
Métodos De Preparación
The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide typically involves multi-step organic synthesis. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.
Major Products: These reactions can yield a variety of products, including substituted pyrrolopyridines and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar core structure but differs in the position and type of substituents, affecting its reactivity and applications.
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine:
1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine: The fluoro group enhances the compound’s stability and biological activity.
Propiedades
Fórmula molecular |
C13H10N2O3S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-oxidopyrrolo[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C13H10N2O3S/c16-14-8-7-13-11(10-14)6-9-15(13)19(17,18)12-4-2-1-3-5-12/h1-10H |
Clave InChI |
URRKQHXKXUDNGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C[N+](=C3)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid](/img/structure/B8484153.png)



![3-methyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one](/img/structure/B8484173.png)








